1-(3,4-Dibromothiophen-2-yl)pentan-1-one
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Overview
Description
1-(3,4-Dibromothiophen-2-yl)pentan-1-one is an organic compound with the molecular formula C9H10Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms at the 3 and 4 positions of the thiophene ring makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The acylation step involves the reaction of the brominated thiophene with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dibromothiophen-2-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding thiophene derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
1-(3,4-Dibromothiophen-2-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The bromine atoms can facilitate interactions with biological molecules, enhancing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromothiophen-2-yl)pentan-1-one
- 1-(4-Bromothiophen-2-yl)pentan-1-one
- 1-(3,4-Dichlorothiophen-2-yl)pentan-1-one
Uniqueness
1-(3,4-Dibromothiophen-2-yl)pentan-1-one is unique due to the presence of two bromine atoms on the thiophene ring, which can significantly influence its chemical reactivity and biological activity compared to its mono-brominated or chlorinated counterparts .
Properties
Molecular Formula |
C9H10Br2OS |
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Molecular Weight |
326.05 g/mol |
IUPAC Name |
1-(3,4-dibromothiophen-2-yl)pentan-1-one |
InChI |
InChI=1S/C9H10Br2OS/c1-2-3-4-7(12)9-8(11)6(10)5-13-9/h5H,2-4H2,1H3 |
InChI Key |
JTPXXBZXEBHJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C(=CS1)Br)Br |
Origin of Product |
United States |
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